2-Carboethoxy-2'-pyrrolidinomethyl benzophenone
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Overview
Description
2-Carboethoxy-2’-pyrrolidinomethyl benzophenone, also known as ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate, is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.42 g/mol . This compound belongs to the arylcyclohexylamine family and is known for its dissociative anesthetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with pyrrolidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Carboethoxy-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Carboethoxy-2’-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on biological systems, particularly its anesthetic properties.
Medicine: Explored for its potential use as a dissociative anesthetic in medical procedures.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone involves its interaction with the central nervous system. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which inhibits the action of glutamate, a neurotransmitter involved in pain perception and memory. This inhibition leads to the dissociative anesthetic effects observed with this compound.
Comparison with Similar Compounds
Similar Compounds
Ketamine: Another NMDA receptor antagonist with similar dissociative anesthetic properties.
Phencyclidine (PCP): Known for its potent dissociative effects and similar mechanism of action.
Methoxetamine: A structural analog of ketamine with similar pharmacological effects.
Uniqueness
2-Carboethoxy-2’-pyrrolidinomethyl benzophenone is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a benzophenone core with a pyrrolidine group and an ethyl ester moiety differentiates it from other dissociative anesthetics, potentially offering different therapeutic and research applications.
Properties
IUPAC Name |
ethyl 2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXYGDPHDBWVGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643639 |
Source
|
Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-29-3 |
Source
|
Record name | Ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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